molecular formula C13H10F2O B1650959 (2',2-Difluorobiphenyl-5-yl)methanol CAS No. 1214335-69-9

(2',2-Difluorobiphenyl-5-yl)methanol

Cat. No. B1650959
CAS RN: 1214335-69-9
M. Wt: 220.21
InChI Key: PNEQKLOEZMBCSK-UHFFFAOYSA-N
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Description

“(2’,2-Difluorobiphenyl-5-yl)methanol” is a chemical compound that contains a total of 26 atoms, including 10 Hydrogen atoms, 13 Carbon atoms, 1 Oxygen atom, and 2 Fluorine atoms . It is used in scientific research and has diverse applications in fields like pharmaceuticals and materials science.


Molecular Structure Analysis

The molecular structure of “(2’,2-Difluorobiphenyl-5-yl)methanol” includes a total of 27 bonds, 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2’,2-Difluorobiphenyl-5-yl)methanol” include its molecular weight and structure . More specific properties such as melting point, boiling point, and solubility are not detailed in the available resources.

Scientific Research Applications

Catalytic Processes and Synthesis

  • Aza-Piancatelli Rearrangement and Synthesis of Cyclopentenones
    • The furan-2-yl(phenyl)methanol derivatives, similar in structure to (2',2-Difluorobiphenyl-5-yl)methanol, have been utilized in the In(OTf)3-catalyzed aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This method features low catalyst loading and fast reaction times, highlighting its efficiency in synthesizing complex heterocyclic structures (B. Reddy et al., 2012).

Methanol's Role in Chemical Production and Utilization

  • Methanol as a Chemical Building Block

    • Methanol is recognized for its versatility as a chemical building block for producing complex molecules. It is used in producing acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. Methanol's role as a clean-burning fuel and its potential in CO2 conversion and hydrogen storage highlight its importance in sustainable chemical synthesis and energy conservation (F. Dalena et al., 2018).
  • Advancements in Methanol Utilization

    • The utilization of methanol for generating hydrogen via steam and autothermal reforming, as well as its application in direct methanol fuel cells, showcases its potential as an energy carrier. This reflects the growing interest in methanol for sustainable energy and chemical production, emphasizing its role in reducing CO2 emissions and supporting green chemistry initiatives (F. Dalena et al., 2018).

Biomass Conversion and Environmental Applications

  • Biomass-Derived Furans Conversion
    • Research on converting biomass-derived furans, like 5-hydroxymethylfurfural (HMF), in methanol showcases the solvent's role in promoting selective conversion processes. This highlights methanol's significance in biomass valorization and the development of renewable chemicals, supporting the transition towards more sustainable chemical processes (Xun Hu et al., 2015).

Mechanism of Action

The mechanism of action for “(2’,2-Difluorobiphenyl-5-yl)methanol” is not detailed in the available resources. It is a compound used in scientific research, and its mechanism of action would depend on the specific context of its use.

Safety and Hazards

The safety and hazards associated with “(2’,2-Difluorobiphenyl-5-yl)methanol” are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

[4-fluoro-3-(2-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-12-4-2-1-3-10(12)11-7-9(8-16)5-6-13(11)15/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEQKLOEZMBCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280317
Record name 2′,6-Difluoro[1,1′-biphenyl]-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2',2-Difluorobiphenyl-5-yl)methanol

CAS RN

1214335-69-9
Record name 2′,6-Difluoro[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214335-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′,6-Difluoro[1,1′-biphenyl]-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-fluoro-3-(2-fluorophenyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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